3-(四氢呋喃-3-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

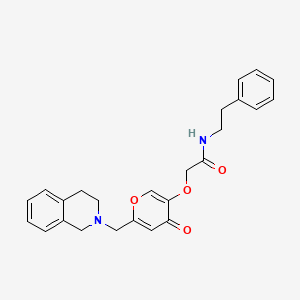

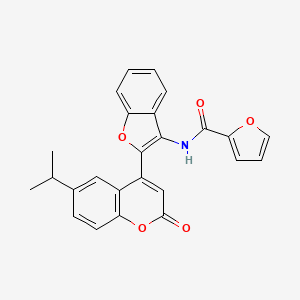

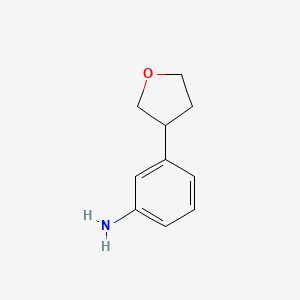

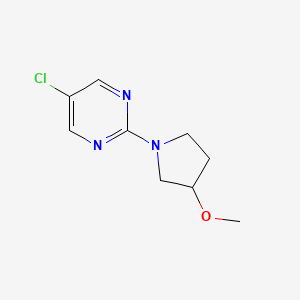

3-(Tetrahydrofuran-3-yl)aniline is a chemical compound with a molecular weight of 163.22 . It is a derivative of aniline, which is an organic compound consisting of an amine attached to a benzene ring . This compound is a precursor to many industrial chemicals and is primarily used in the manufacture of precursors to polyurethane .

Synthesis Analysis

The synthesis of 3-(Tetrahydrofuran-3-yl)aniline and its derivatives involves various chemical reactions. For instance, the synergy between nickel catalysts and simple, cheap, and modular diaryl ketones enables a photochemical C-C bond-formation via sp3 C-H functionalization of alkane feedstocks . An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol is based on a redox-relay Heck reaction, that generates cyclic hemiacetals .Molecular Structure Analysis

The molecular structure of 3-(Tetrahydrofuran-3-yl)aniline is complex and involves various elements. Detailed studies of the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives have been carried out using the density functional method .Chemical Reactions Analysis

3-(Tetrahydrofuran-3-yl)aniline undergoes various chemical reactions. For instance, in a Ni-catalyzed photoredox reaction, aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers . The use of Et3SiH and a catalytic amount of I2 enables transition-metal-free, intramolecular hydroalkoxylation/reduction and hydroamination/reduction of unactivated alkynes at room temperature .科学研究应用

N-芳基化胺类的一锅法合成: 已开发出一种高效催化体系,用于一步合成 N-芳基化胺类,例如 4-乙基-N-[(四氢呋喃-3-基)甲基]苯胺,使用不同的铑前体和磷配体。此方法实现了高转化率和收率,展示了其在有机合成中的潜力 (郑 & 王, 2019).

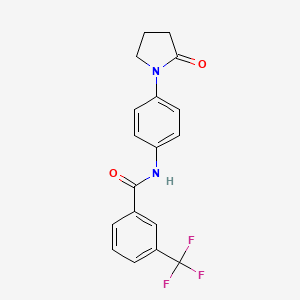

铂配合物中的电致发光应用: 涉及 N,N-二(3-(四氢呋喃-3-基)苯基)苯胺衍生物的发光四齿双环金属铂配合物研究表明,它们在有机发光二极管 (OLED) 器件中具有潜力,并具有显着的量子效率。这些配合物显示出从蓝色到红色的各种发射,表明它们在电致发光应用中的多功能性 (Vezzu 等, 2010).

光化学疗法的感光剂: 3-(四氢呋喃-3-基)苯胺的衍生物已在吩噻嗪的合成中得到探索,吩噻嗪被研究用于光化学疗法。与标准光敏剂相比,这些化合物表现出不同的特性,为药学化学开辟了新途径 (Wainwright、Grice & Pye, 1999).

聚苯胺衍生物的合成: 对聚苯胺及其共聚物的热性能的研究,包括苯胺和四氢呋喃衍生的共聚物,揭示了对其溶解度和热行为的重要见解。这项研究对于开发具有增强溶解度和稳定性的新材料至关重要 (Conklin 等, 1995).

加氢氨化-加氢芳基化反应: 苯胺及其衍生物与环烯烃(如四氢呋喃)缩合的研究显示了在催化和有机合成中的潜在应用,特别是在加氢氨化和加氢芳基化产物的形成中 (Brunet 等, 1994).

电化学应用: 在非水溶液中电化学合成苯胺衍生物的研究为电化学领域开辟了新的可能性,尤其是在电活性可溶聚苯胺的合成中 (Yamada 等, 1995).

安全和危害

属性

IUPAC Name |

3-(oxolan-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9H,4-5,7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUSSNPWOSCGKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)